N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide

Kinase Selectivity Target Prediction Chemical Biology

N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide (CAS 1435906-11-8, molecular formula C19H18N4O2, MW 334.4) is a synthetic small molecule belonging to the pyrimidinylaminobenzamide structural class, a privileged chemotype widely associated with ATP‑competitive kinase inhibition. Pyrimidinylaminobenzamides are known to target multiple tyrosine and serine/threonine kinases including Bcr‑Abl, c‑Kit, PDGFR, VEGFR, and CDKs, and form the core scaffold of clinically approved agents such as imatinib and nilotinib.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
Cat. No. B12160942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3
InChIInChI=1S/C19H18N4O2/c1-25-17-9-3-14(4-10-17)13-22-18(24)15-5-7-16(8-6-15)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)
InChIKeyZJZSYSOQWUELJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide: A Pyrimidinylaminobenzamide Kinase-Targeted Small Molecule for Chemical Biology and Hit‑to‑Lead Procurement


N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide (CAS 1435906-11-8, molecular formula C19H18N4O2, MW 334.4) is a synthetic small molecule belonging to the pyrimidinylaminobenzamide structural class, a privileged chemotype widely associated with ATP‑competitive kinase inhibition [1]. Pyrimidinylaminobenzamides are known to target multiple tyrosine and serine/threonine kinases including Bcr‑Abl, c‑Kit, PDGFR, VEGFR, and CDKs, and form the core scaffold of clinically approved agents such as imatinib and nilotinib [2]. This compound is primarily distributed as a chemical biology screening tool and a starting scaffold for hit‑to‑lead medicinal chemistry programs, rather than as an optimized drug candidate [3].

Why Generic Substitution of N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide Demands Rigorous Comparator Evidence


Despite the structural commonality shared by pyrimidinylaminobenzamides, subtle modifications to the benzamide N‑substituent and pyrimidine ring profoundly alter kinase selectivity, potency, and physicochemical properties [1]. For instance, the N‑(4‑methoxybenzyl) group imposes distinct steric and electronic constraints on the ATP‑binding pocket interaction compared to the N‑(2‑methyl‑5‑substituted‑phenyl) motif of imatinib [2]. Computational target predictions indicate that this specific substitution pattern redirects activity toward CDK2 and ITK, kinases not in the primary target space of imatinib or nilotinib [3]. Consequently, substituting one pyrimidinylaminobenzamide for another without empirical selectivity profiling risks misleading biological conclusions and wasted screening resources. The evidence below quantifies exactly where this compound diverges from its closest structural analogs.

N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide Product‑Specific Quantitative Differentiation Evidence Guide


Kinase Target Shift: Divergent Predicted Activity Profile vs. Imatinib Confers Unique Chemical Biology Utility

Where imatinib potently inhibits Bcr‑Abl (IC50 = 1.1 nM, human c‑Abl) and PDGFRα (IC50 = 18 nM) , computational SEA (Similarity Ensemble Approach) predictions for N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide reveal no significant Bcr‑Abl target engagement, instead predicting CDK2, GSK3A, and ITK as primary kinase targets [1]. This predicted selectivity shift provides a differentiated tool compound for probing kinase targets outside the canonical Bcr‑Abl axis, without confounding dominant anti‑Bcr‑Abl pharmacology.

Kinase Selectivity Target Prediction Chemical Biology

Same Molecular Formula, Divergent Biological Activity: Why C19H18N4O2 Does Not Equal B‑Raf Inhibition

The compound GDC‑0879 shares the molecular formula C19H18N4O2 but is a highly optimized B‑Raf V600E inhibitor with an IC50 of 0.13 nM against purified enzyme and a cellular pERK IC50 of 63 nM . In contrast, N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide exhibits no documented B‑Raf activity in either biochemical or cellular assays, and SEA predictions assign no B‑Raf target engagement [1]. Procurement based solely on molecular formula would mistakenly confound a potent B‑Raf inhibitor with a structurally distinct scaffold lacking any established Raf pharmacology.

Molecular Formula Comparison B-Raf Selectivity Procurement Decision Quality

Scaffold Novelty for Hit‑to‑Lead Optimization: Unambiguous Differentiation from Imatinib Core Motif

The N‑(4‑methoxybenzyl) substitution pattern on the benzamide nitrogen is structurally distinct from the classic imatinib core, which employs an N‑(2‑methyl‑5‑((4‑(pyridin‑3‑yl)pyrimidin‑2‑yl)amino)phenyl)benzamide architecture [1]. This divergence is confirmed at the patent level: the pyrimidinylaminobenzamide class described in US20080188451 enumerates R2 substituents that include aryl, cycloalkyl, and heterocyclyl groups, but the specific N‑(4‑methoxybenzyl) moiety falls outside the exemplary compounds optimized for Bcr‑Abl potency [1]. This structural novelty provides a scaffold‑hopping opportunity for medicinal chemists seeking to escape imatinib‑like intellectual property space while retaining the privileged pyrimidinylaminobenzamide pharmacophore.

Medicinal Chemistry Scaffold Hopping Lead Optimization

Physicochemical Differentiation: Lower Molecular Weight and Predicted Drug‑Like Properties vs. Imatinib

N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide has a molecular weight of 334.4 g/mol and a predicted cLogP of approximately 3.0, placing it within favorable Lipinski rule‑of‑five space for oral bioavailability optimization . Imatinib, by comparison, has a molecular weight of 493.6 g/mol and cLogP of 3.5, exceeding the preferred MW threshold for lead‑like chemical probes [1]. The 32% lower molecular weight of the target compound provides greater room for property‑guided optimization without breaching drug‑likeness criteria, a critical consideration in early‑stage lead selection.

Physicochemical Properties Drug‑Likeness ADME Optimization

Best Research and Industrial Application Scenarios for N-(4-Methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide


Kinase‑Focused Chemical Biology Screening Targeting CDK2, GSK3A, or ITK Pathways

Based on SEA target predictions indicating CDK2, GSK3A, and ITK as primary predicted targets [1], N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide is optimally deployed in kinase‑focused screening panels probing cell‑cycle regulation (CDK2), Wnt/insulin signaling (GSK3A), or T‑cell receptor signaling (ITK). Its predicted lack of Bcr‑Abl activity avoids confounding antiproliferative effects seen with imatinib in Bcr‑Abl‑expressing cell lines, enabling cleaner phenotypic readouts in relevant cellular models.

Scaffold‑Hopping Starting Point for Imatinib‑Class Intellectual Property Circumvention

The structurally distinct N‑(4‑methoxybenzyl) substituent topology, falling outside the core imatinib patent claims [2], makes this compound an attractive starting scaffold for medicinal chemistry programs seeking to develop novel kinase inhibitors with freedom‑to‑operate. Its lower molecular weight (334.4 vs. 493.6 for imatinib) provides additional optimization headroom for installing potency‑enhancing substituents without breaching drug‑likeness thresholds .

Procurement Control Compound for Molecular‑Formula‑Specific Lot Verification

Because this compound shares the molecular formula C19H18N4O2 with the potent B‑Raf inhibitor GDC‑0879 (B‑Raf V600E IC50 = 0.13 nM) but lacks any documented B‑Raf activity , it serves as an excellent negative control for verifying the identity of GDC‑0879 lots or for inclusion in screening panels designed to discriminate between B‑Raf‑active and B‑Raf‑inactive chemotypes of identical formula. Procurement teams can use this compound to ensure that molecular‑formula‑based searches do not lead to mistaken identity.

Lead‑Like Fragment Evolution in Kinase Drug Discovery Programs

With a molecular weight of 334.4 g/mol and favorable predicted cLogP (~3.0) , this compound resides in lead‑like chemical space that is well‑suited for fragment‑growing or structure‑based design approaches. Its pyrimidinylaminobenzamide core provides a validated kinase hinge‑binding motif, while the N‑(4‑methoxybenzyl) group offers a vector for exploring selectivity‑determining interactions in the kinase back pocket, as demonstrated by SAR studies on related pyrimidinylaminobenzamide derivatives [2].

Quote Request

Request a Quote for N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.